molecular formula C22H21N3O5 B397571 ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate CAS No. 352648-86-3

ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate

Cat. No.: B397571
CAS No.: 352648-86-3
M. Wt: 407.4g/mol
InChI Key: TUWUAJXMAXSIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate is a complex organic compound with a unique structure that includes a diazinane ring, a phenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane with a phenylmethyl halide to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminobenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The diazinane ring and phenylmethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)(phenyl)methyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and potential for diverse applications in various fields .

Properties

CAS No.

352648-86-3

Molecular Formula

C22H21N3O5

Molecular Weight

407.4g/mol

IUPAC Name

ethyl 4-[[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-phenylmethylidene]amino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-4-30-21(28)15-10-12-16(13-11-15)23-18(14-8-6-5-7-9-14)17-19(26)24(2)22(29)25(3)20(17)27/h5-13,26H,4H2,1-3H3

InChI Key

TUWUAJXMAXSIHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.